Potassium 2-fluoro-2-methoxyacetate

Catalog No.
S849519
CAS No.
1803593-09-0
M.F
C3H4FKO3
M. Wt
146.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium 2-fluoro-2-methoxyacetate

CAS Number

1803593-09-0

Product Name

Potassium 2-fluoro-2-methoxyacetate

IUPAC Name

potassium;2-fluoro-2-methoxyacetate

Molecular Formula

C3H4FKO3

Molecular Weight

146.16 g/mol

InChI

InChI=1S/C3H5FO3.K/c1-7-2(4)3(5)6;/h2H,1H3,(H,5,6);/q;+1/p-1

InChI Key

ZRXQCNXQIMBOIW-UHFFFAOYSA-M

SMILES

COC(C(=O)[O-])F.[K+]

Canonical SMILES

COC(C(=O)[O-])F.[K+]
  • Availability for Research

    Some commercial suppliers offer Potassium 2-fluoro-2-methoxyacetate as a reference standard for analytical purposes, suggesting it may be used in research involving identification of unknown compounds (BLD Pharm: , Biosynth).

  • Future Research Potential

    The structure of the molecule contains a fluoroacetate group, which can disrupt cellular metabolism. This suggests potential applications in research on herbicides or pharmaceuticals targeting abnormal metabolic pathways, but this is purely speculative and requires further investigation.

Potassium 2-fluoro-2-methoxyacetate is a chemical compound with the molecular formula C3_3H4_4FKO3_3 and a molecular weight of 146.16 g/mol. It is characterized by the presence of a fluorine atom and a methoxy group attached to the acetate moiety. This compound is notable for its unique structure, which combines both fluorinated and methoxy functional groups, making it an interesting candidate for various chemical applications, particularly in medicinal chemistry and fluorine chemistry.

There is currently no scientific research available describing a specific mechanism of action for KFM.

Due to the lack of research, specific safety information on KFM is not available. However, given the presence of a fluorine atom and the potential formation of fluoroacetic acid during hydrolysis, it is advisable to handle KFM with caution and following standard laboratory safety protocols for potentially hazardous chemicals [].

Due to its functional groups. The fluorine atom can influence the reactivity of the compound, making it suitable for nucleophilic substitution reactions. For instance, it can react with electrophiles to form more complex molecules. Additionally, the methoxy group can undergo reactions typical of ethers, such as cleavage under acidic conditions or participation in nucleophilic attacks.

While specific biological activity data for potassium 2-fluoro-2-methoxyacetate is limited, compounds containing fluorine are often studied for their pharmacological properties. Fluorinated compounds can exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts. The presence of the methoxy group may also contribute to potential biological activity by influencing solubility and membrane permeability.

The synthesis of potassium 2-fluoro-2-methoxyacetate typically involves the reaction of appropriate starting materials under controlled conditions. One potential method includes:

  • Starting Materials: Fluoroacetic acid and methanol.
  • Reaction Conditions: The reaction is carried out in the presence of a base such as potassium hydroxide to facilitate the formation of the acetate salt.
  • Procedure: Mix fluoroacetic acid with methanol and add potassium hydroxide; heat the mixture under reflux until complete conversion is achieved.
  • Purification: The product can be purified through recrystallization or chromatography.

This method allows for the efficient production of potassium 2-fluoro-2-methoxyacetate with high yields.

Potassium 2-fluoro-2-methoxyacetate has several potential applications:

  • Fluorine Chemistry: It serves as a precursor in synthesizing other fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: Due to its unique structure, it may be explored for developing new drugs with improved efficacy and safety profiles.
  • Chemical Synthesis: It can be used as a reagent in various organic transformations, including nucleophilic substitutions and coupling reactions.

Interaction studies involving potassium 2-fluoro-2-methoxyacetate focus on its reactivity with other chemical entities. These studies typically examine how the compound interacts with electrophiles or participates in catalytic processes. Understanding these interactions can provide insights into its potential utility in synthetic pathways or its behavior in biological systems.

Potassium 2-fluoro-2-methoxyacetate shares similarities with several other compounds that contain either fluorinated or methoxy functional groups. Here are some comparable compounds:

Compound NameFormulaKey Features
Potassium 3-methoxy-3-oxopropanoateC4_4H5_5KO4_4Contains a methoxy group and an oxo functional group
Potassium 3-ethoxy-3-oxopropanoateC4_4H5_5KO4_4Similar structure with an ethoxy group instead of methoxy
Potassium trifluoroacetateC3_3H3_3F3_3KOContains three fluorine atoms, enhancing reactivity
Potassium acetateC2_2H3_3KO2_2A common acetate salt without fluorination

Uniqueness

The uniqueness of potassium 2-fluoro-2-methoxyacetate lies in its combination of both fluorine and methoxy groups, which can significantly alter its chemical properties compared to other similar compounds. This dual functionality may enhance its applicability in specialized fields such as medicinal chemistry and materials science.

Dates

Modify: 2024-04-14

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